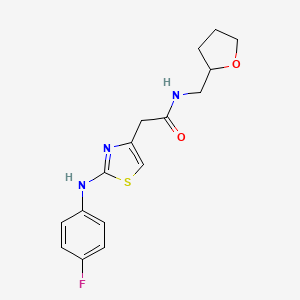

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-11-3-5-12(6-4-11)19-16-20-13(10-23-16)8-15(21)18-9-14-2-1-7-22-14/h3-6,10,14H,1-2,7-9H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHFYJLZIFXKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Potential vs. Analogs

- Tetrahydrofuran vs. Furan: The tetrahydrofuran group in the target compound may offer superior metabolic stability compared to furan-containing analogs (e.g., ’s 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide), as saturated rings are less prone to oxidative degradation .

- Fluorophenyl vs. Chlorophenyl : Fluorine substitution (as in the target compound and ) often enhances bioavailability and target affinity compared to chlorophenyl groups (e.g., ’s 4-chlorophenyl derivatives) due to fluorine’s electronegativity and small atomic radius .

- Hybrid Systems : Compounds combining thiazole with triazole or thiophene (–16) show broader activity spectra but may face synthetic complexity. The target compound’s simpler structure could streamline large-scale synthesis .

Q & A

Q. What are the common synthetic routes for this compound, and which reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functional group introductions (e.g., fluorophenyl, acetamide). Key steps include:

- Thiazole core construction : Reacting 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ .

- Acylation : Using 2,3-dimethylaniline or tetrahydrofuran-2-ylmethylamine under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Optimization : Yield improvements require controlled temperatures (e.g., 0–60°C), pH adjustments, and catalysts (e.g., Pd/C for coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

- NMR Spectroscopy : Focus on peaks for the thiazole ring (δ 7.2–8.1 ppm in ¹H NMR), fluorophenyl group (¹⁹F NMR at δ -110 to -120 ppm), and acetamide NH (δ 8.3–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of the tetrahydrofuran and thiazole moieties .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different in vitro models?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound stability. Methodological approaches include:

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .

- Metabolic stability testing : Use liver microsomes to assess degradation rates and identify labile functional groups (e.g., ester or amide bonds) .

- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., p-tolyl vs. phenyl groups) to isolate critical pharmacophores .

Q. What strategies improve metabolic stability without compromising target binding affinity?

- Functional group replacement : Substitute metabolically labile groups (e.g., methylthio with trifluoromethyl) to enhance stability .

- Prodrug design : Mask polar groups (e.g., acetamide) with enzymatically cleavable protectors (e.g., acetyl) to improve bioavailability .

- Computational modeling : Use molecular docking to predict modifications that maintain target (e.g., enzyme/receptor) interactions .

Q. How does the tetrahydrofuran-2-ylmethyl group influence pharmacokinetics compared to similar analogs?

- Solubility : The tetrahydrofuran moiety enhances water solubility compared to purely aromatic substituents (e.g., benzyl), improving oral bioavailability .

- Metabolism : The oxygen in tetrahydrofuran may reduce hepatic clearance by resisting oxidative degradation .

- Target affinity : Bulky substituents like tetrahydrofuran can alter binding pocket interactions, as seen in comparative studies with phenyl analogs .

Methodological Challenges

Q. What purification techniques are critical post-synthesis for pharmacological applications?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >95% purity, confirmed by HPLC .

- Lyophilization : For hygroscopic intermediates, freeze-drying ensures stability during storage .

Q. How can reaction conditions be scaled for gram-level synthesis without compromising purity?

- Solvent selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for safer large-scale reactions .

- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported Pd) to reduce costs and waste .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Data Interpretation and Optimization

Q. How should researchers address low reproducibility in thiazole ring-forming reactions?

- Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

- Stoichiometric precision : Calibrate reagent ratios (e.g., AlCl₃ in thiazole synthesis) using automated syringe pumps .

- Byproduct analysis : Characterize impurities via LC-MS to adjust reaction times or temperatures .

Q. What computational tools are recommended for predicting biological targets?

- Molecular docking : Software like AutoDock Vina screens potential targets (e.g., kinase enzymes) using the compound’s 3D structure .

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to observed bioactivity for predictive insights .

Comparative Studies

Q. How do structural variations (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

- Electron-withdrawing groups : Fluorine enhances membrane permeability and target binding via hydrophobic interactions compared to chlorine .

- Bioactivity shifts : Chlorophenyl analogs may show higher antifungal activity, while fluorophenyl derivatives excel in anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.